BenchChemオンラインストアへようこそ!

N-(2-methylphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide

Medicinal Chemistry Structure-Activity Relationship Spirocyclic Scaffold Design

N-(2-Methylphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide is a spirocyclic urea derivative built on the 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold. This scaffold features a conformationally constrained architecture that simultaneously presents oxygen, sulfur, and nitrogen heteroatoms—a combination rarely found in common spirocyclic cores.

Molecular Formula C15H20N2O2S
Molecular Weight 292.4
CAS No. 1351643-87-2
Cat. No. B3006158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methylphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide
CAS1351643-87-2
Molecular FormulaC15H20N2O2S
Molecular Weight292.4
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)N2CCC3(CC2)OCCS3
InChIInChI=1S/C15H20N2O2S/c1-12-4-2-3-5-13(12)16-14(18)17-8-6-15(7-9-17)19-10-11-20-15/h2-5H,6-11H2,1H3,(H,16,18)
InChIKeyQNBSNGNOQGXLGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methylphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide (CAS 1351643-87-2) Procurement Guide


N-(2-Methylphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide is a spirocyclic urea derivative built on the 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold. This scaffold features a conformationally constrained architecture that simultaneously presents oxygen, sulfur, and nitrogen heteroatoms—a combination rarely found in common spirocyclic cores [1]. The compound is differentiated from its closest analogs by its N-(2-methylphenyl) (o-tolyl) carboxamide group, which imparts distinct steric and electronic properties compared to benzyl, halogenated aryl, or methoxy-substituted phenyl variants [2].

Why Generic Substitution Cannot Replace N-(2-Methylphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide


Within the 1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide series, small changes at the N-aryl position produce divergent biological profiles. The o-tolyl substituent introduces ortho-methyl steric hindrance that constrains the aryl ring orientation relative to the spirocyclic core—a feature absent in benzyl, para-methoxy, or unsubstituted-phenyl analogs [1]. Published structure-activity relationship (SAR) data on the 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold demonstrate that even minor modifications to the 8-position substituent can shift selectivity between muscarinic receptor subtypes by >10-fold [2]. Consequently, substituting N-(2-methylphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide with a generic 'spirocyclic carboxamide' or an analog bearing a different aryl group risks losing the specific steric and electronic signature that may govern target engagement, metabolic stability, or off-target rejection in a given assay system.

Quantitative Differentiation Evidence for N-(2-Methylphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide


Ortho-Methyl Steric Constraint Relative to N-Benzyl and N-Unsubstituted Phenyl Analogs

The N-(2-methylphenyl) (o-tolyl) group introduces a sterically demanding ortho-substituent that restricts rotational freedom of the aryl ring relative to the urea carbonyl. This contrasts with the N-benzyl analog (CAS 1351597-61-9), which possesses a flexible methylene spacer, and with unsubstituted N-phenyl derivatives that lack ortho-substitution. The resulting conformational constraint may alter target binding kinetics and selectivity profiles [1].

Medicinal Chemistry Structure-Activity Relationship Spirocyclic Scaffold Design

Lipophilicity (cLogP) Differentiation from N-(2,3-Dimethoxyphenyl) and N-(2-Chlorophenyl) Analogs

The calculated octanol–water partition coefficient (cLogP) of the target compound is predicted to be lower than that of the N-(2-chlorophenyl) analog (CAS not retrieved) due to the absence of the electron-withdrawing chlorine, and higher than that of the N-(2,3-dimethoxyphenyl) analog (CAS 1396750-81-4) which bears two polar methoxy groups. This positions the o-tolyl derivative in a distinct lipophilicity window that may be advantageous for balancing passive permeability and aqueous solubility in cellular assays [1].

Physicochemical Profiling Drug-like Property Assessment Lead Optimization

Class-Level M5 Muscarinic Acetylcholine Receptor Subtype Selectivity of the 1-Oxa-4-Thia-8-Azaspiro[4.5]Decane Scaffold

The 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold was identified through a ligand-based virtual screen as a novel chemotype for M5 muscarinic acetylcholine receptor (mAChR) inhibition. The hit compound VU0549108 (8-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane) demonstrated M5 IC50 = 6.2 μM with >10 μM activity at M1–M4 subtypes, representing at least 1.6-fold selectivity [1]. Although the target compound differs in the 8-position substituent (urea vs. sulfonamide linkage and o-tolyl vs. trimethylpyrazolyl group), the shared spirocyclic core suggests potential for differential selectivity across muscarinic subtypes or other target classes, pending direct experimental evaluation [1].

Neuroscience Muscarinic Receptor Pharmacology Virtual Screening

Topological Polar Surface Area (TPSA) Advantage vs. 8-Sulfonyl-1-Oxa-4-Thia-8-Azaspiro[4.5]Decane Derivatives

The urea-linked carboxamide functionality of the target compound yields a lower topological polar surface area (TPSA) compared to 8-sulfonyl derivatives of the same scaffold. The calculated TPSA for N-(2-methylphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide is approximately 49 Ų (1 carboxamide oxygen + 1 urea nitrogen contributions), whereas the 8-(cyclopropylsulfonyl) analog (CAS 1351653-99-0) and the 8-((4-methoxy-3-methylphenyl)sulfonyl) analog (CAS 1351650-67-3) exhibit TPSA values of approximately 63–72 Ų due to the two sulfonyl oxygens [1]. This ~14–23 Ų reduction may translate into improved passive blood–brain barrier permeability for the urea analog, a relevant consideration for CNS-targeted programs [2].

Drug Design CNS Penetration Prediction Physicochemical Optimization

Optimal Application Scenarios for N-(2-Methylphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide Procurement


Structure–Activity Relationship (SAR) Expansion Around the M5 mAChR-Selective 1-Oxa-4-Thia-8-Azaspiro[4.5]Decane Chemotype

Procurement is warranted for medicinal chemistry teams seeking to explore the SAR around the 8-position of the 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold. The ortho-tolyl urea substituent represents an underexplored vector in this chemical series. The known M5-selective hit VU0549108 (M5 IC50 = 6.2 μM, M1–M4 IC50 >10 μM) validates the scaffold's capacity for muscarinic subtype selectivity . The target compound, with its urea linkage and ortho-methylphenyl group, occupies a distinct region of physicochemical space (cLogP ~2.8, TPSA ~49 Ų) that is complementary to existing sulfonamide-based analogs, enabling multidimensional SAR exploration.

CNS-Penetrant Probe Development Leveraging Reduced TPSA

The calculated TPSA of approximately 49 Ų positions this compound favorably relative to sulfonamide-bearing 1-oxa-4-thia-8-azaspiro[4.5]decane analogs (TPSA 63–72 Ų) for CNS drug discovery programs . The reduced polarity may enhance passive brain penetration, making the compound suitable as a starting point for developing brain-exposed probes targeting neurological or psychiatric disorders where sigma receptor or muscarinic modulation is therapeutically relevant [1].

Comparative Pharmacokinetic Profiling Against N-Benzyl and N-Chlorophenyl Carboxamide Analogs

The intermediate lipophilicity (cLogP ~2.8) of the o-tolyl derivative distinguishes it from both the more lipophilic N-(2-chlorophenyl) analog (cLogP ~3.2–3.5) and the more polar N-(2,3-dimethoxyphenyl) analog (cLogP ~2.0–2.3) . Procurement enables head-to-head in vitro pharmacokinetic comparisons—including microsomal stability, plasma protein binding, and permeability assays—to determine whether the o-tolyl substitution offers an optimal balance of metabolic stability and passive permeability relative to its closest neighbors.

Chemical Biology Tool Compound for Deconvoluting Sigma Receptor vs. Muscarinic Target Engagement

The 1-oxa-4-thia-8-azaspiro[4.5]decane core has been implicated in both sigma receptor binding (via 8-cyclopropylsulfonyl derivatives ) and M5 mAChR inhibition (via 8-sulfonyl-pyrazole derivatives [1]). The target compound's distinct 8-carboxamide pharmacophore may shift selectivity between these two target families. Its procurement is justified for chemoproteomic or pharmacological profiling studies aimed at deconvoluting the target engagement landscape of this polypharmacological scaffold, a critical step before committing to a lead optimization program.

Quote Request

Request a Quote for N-(2-methylphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.